This compound is classified as an amino acid derivative and is specifically categorized under morpholine derivatives due to the presence of the morpholine ring in its structure. It is primarily used in research settings, particularly in studies involving peptide synthesis and related applications.
The synthesis of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid typically involves several key steps:
The synthesis conditions, such as temperature, solvent choice, and reaction time, can significantly influence yield and purity. For instance, reactions are often conducted under inert atmospheres to prevent unwanted side reactions .
The molecular structure of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid can be characterized by several key features:
The structural formula can be represented as follows:
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid participates in various chemical reactions:
These reactions are essential for generating complex peptide structures that are crucial for various applications in medicinal chemistry .
The mechanism of action for (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid primarily revolves around its function as a protecting group during peptide synthesis:
This mechanism is critical for generating peptides with specific sequences and functionalities necessary for biological activity .
The physical and chemical properties of (S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid include:
These properties are crucial for handling and application in laboratory settings .
(S)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid has several scientific applications:
Due to its versatile applications, this compound continues to be an important tool in both academic research and pharmaceutical development .
The compound possesses the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 353.37 g/mol, as consistently documented across chemical databases and commercial catalogs [1] [3] [7]. Its core structure features a morpholine ring where the nitrogen atom is protected by the Fmoc group, and the carbon at the 3-position bears a carboxylic acid functionality. Crucially, the stereocenter at the 3-position of the morpholine ring defines the (S)-enantiomer, which is commercially distinct from its (R)-counterpart (CAS 942153-03-9) [5] [6].
Table 1: Key Structural and Physicochemical Properties
Property | Specification | Source/Confirmation Method |
---|---|---|
Molecular Formula | C₂₀H₁₉NO₅ | PubChem, TCI Chemicals [1] [3] |
Molecular Weight | 353.37 g/mol | ChemScene, TCI Chemicals [3] [7] |
CAS Number (S-enantiomer) | 281655-37-6 (also listed under 204320-51-4 for non-specific) | ChemScene, Fisher Scientific [2] [3] [7] |
MDL Number | MFCD01860732 (S-enantiomer) | ChemScene [2] [7] |
Storage Conditions | Refrigerated (0-10°C), under inert gas, air-sensitive | TCI Chemicals [3] |
Purity Specification | >97.0% (HPLC) | TCI Chemicals, ChemScene [2] [3] |
Stereochemical integrity is confirmed through chiral synthesis and analytical techniques, with the specific optical rotation serving as a key identifier. The (S)-configuration is explicitly denoted in supplier databases using the SMILES notation O=C([C@H]1N(C(OCC2C3=C(C4=C2C=CC=C4)C=CC=C3)=O)CCOC1)O
, where the @H
symbol denotes the chiral center [2] [6]. Advanced structural characterization includes nuclear magnetic resonance (NMR) spectroscopy, which confirms proton and carbon environments, and high-performance liquid chromatography (HPLC) for purity verification (>97%) [3]. Computational chemistry data further supports structural analysis, reporting a topological polar surface area (TPSA) of 76.07 Ų and a calculated LogP value of 2.72, indicating moderate lipophilicity [2].
The compound exhibits solid-state properties as a white to light yellow crystalline or powdery material. It requires stringent storage conditions—typically refrigerated (0-10°C) and under inert gas—due to its sensitivity to air, heat, and oxidation, which could compromise the Fmoc group's integrity or the stereocenter [3] [5].
The 9-fluorenylmethoxycarbonyl (Fmoc) moiety is integral to the compound's utility in solid-phase peptide synthesis (SPPS). This protecting group shields the morpholine nitrogen during the stepwise assembly of peptide chains, preventing undesired side reactions. The Fmoc group is strategically chosen for its orthogonal deprotection characteristics: it remains stable under acidic conditions but is readily cleaved under mild basic conditions (e.g., 20% piperidine in dimethylformamide) without affecting acid-labile protecting groups commonly used for side-chain functionalities [1] [4].
Mechanistically, Fmoc deprotection proceeds via a two-step β-elimination. Base-mediated abstraction of the fluorenyl methine proton generates a dibenzofulvene intermediate, which is subsequently trapped by a nucleophile (typically piperidine). This process efficiently regenerates the free secondary amine on the morpholine nitrogen, enabling further coupling cycles [1]. Beyond its deprotection efficiency, the Fmoc group confers practical advantages:
Handling considerations arise from the Fmoc group’s base sensitivity. Premature deprotection can occur upon exposure to amines or prolonged storage under non-optimal conditions, necessitating strict adherence to storage protocols and controlled synthesis environments [3]. Its incorporation into morpholine-3-carboxylic acid derivatives, as opposed to standard α-amino acids, extends peptide synthesis strategies to include conformationally constrained heterocycles critical for bioactive molecule design [4].
The morpholine ring within this compound is not merely a structural curiosity but a pharmacologically privileged scaffold. Its semi-chair conformation imposes significant conformational constraints when incorporated into peptides or small molecules. The tertiary oxygen enhances water solubility through hydrogen bond acceptance, while the chiral center at C3 allows precise stereochemical control over molecular interactions. The C3-carboxylic acid enables versatile coupling reactions via amide bond formation, serving as a handle for integrating the morpholine unit into larger architectures [5] [6] [8].
Table 2: Functional Attributes of the Morpholine-3-carboxylic Acid Scaffold
Attribute | Chemical Consequence | Therapeutic Relevance |
---|---|---|
Chiral Center (C3) | Enables enantioselective synthesis | Optimizes target binding affinity |
Tertiary Ether Oxygen | Enhances solubility and H-bond acceptor capacity | Improves bioavailability |
Secondary Amine Nitrogen | Serves as amide linkage point (after Fmoc removal) | Facilitates peptide chain extension |
Carboxylic Acid Functionality | Allows coupling to amines/alcohols | Enables conjugation to diverse scaffolds |
Ring Conformation | Constrains rotational freedom | Reduces entropic penalty in target binding |
This scaffold’s significance is amplified in drug discovery. Morpholine derivatives frequently appear in pharmacologically active compounds targeting neurological disorders, oncology, and cardiovascular diseases. Specifically, the (S)-enantiomer of 4-Fmoc-morpholine-3-carboxylic acid exhibits distinct bioactivity profiles compared to its (R)-counterpart, particularly in interactions with chiral biological targets like enzymes and receptors. For example, morpholine-containing compounds demonstrate potent inhibitory effects on blood coagulation factors (e.g., Factor Xa and thrombin), making them candidates for anticoagulant therapies to prevent thrombosis and embolism [8]. Patent literature explicitly identifies derivatives of morpholine-3-carboxylic acid as key intermediates for synthesizing prodrugs and metabolites with improved pharmacokinetic properties [8].
Computational analyses support the scaffold’s drug-likeness. With one hydrogen bond donor, four hydrogen bond acceptors, and moderate lipophilicity (LogP ~2.72), compounds derived from this morpholine building block often align with Lipinski’s rule of five parameters, enhancing their potential as orally bioavailable therapeutics [2] [6]. The morpholine ring’s stability toward metabolic degradation further augments its utility in designing molecules with favorable in vivo half-lives [5] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0